molecular formula C19H20N4O3S B3200970 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide CAS No. 1019096-65-1

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide

Cat. No.: B3200970
CAS No.: 1019096-65-1
M. Wt: 384.5 g/mol
InChI Key: LJCGIDSYDLGYBM-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a structurally complex small molecule featuring a thiazole core fused with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety, a 3-methylpyrazole ring, and a pivalamide (2,2-dimethylpropanamide) group.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11-7-16(21-17(24)19(2,3)4)23(22-11)18-20-13(9-27-18)12-5-6-14-15(8-12)26-10-25-14/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGIDSYDLGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrazole and pivalic acid. Its molecular structure includes a thiazole ring, a pyrazole moiety, and a benzo[d][1,3]dioxole group, contributing to its biological properties.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : Studies demonstrate that related compounds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, certain derivatives have IC50 values below 5 μM against these cell lines .
CompoundCell LineIC50 Value (μM)
C27HeLa2.07 ± 0.88
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to enhance caspase activity and induce morphological changes indicative of apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives cause G2/M phase arrest in cancer cells, disrupting normal cell division processes .

Antimicrobial Activity

In addition to anticancer properties, thiazole and pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies highlight their potential as anti-tuberculosis agents due to their ability to inhibit Mycobacterium tuberculosis growth .

Case Studies

Recent case studies focusing on similar compounds reveal promising results:

  • Compound Evaluation : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results highlighted significant growth inhibition and apoptosis induction in treated cells .
  • In Vivo Studies : Animal models demonstrated that certain pyrazole derivatives could significantly reduce tumor size compared to control groups, indicating their potential for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The pivalamide group in the target compound and (Z)-N-(3-(benzo[d][1,3]dioxol-5-yl)allyl)pivalamide1h enhances metabolic stability due to steric hindrance from the tert-butyl moiety .
  • Replacement of the pyrazole ring with a piperazine (ASN90) or cyclopropane-carboxamide (Compound 92) alters binding affinity and solubility .
  • The methylenedioxyphenyl group (benzo[d][1,3]dioxol-5-yl) is a conserved motif across analogs, suggesting its role in π-π stacking interactions with aromatic residues in target proteins .

Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • O-GlcNAcase Inhibition: ASN90, a thiadiazole-acetamide analog, demonstrates nanomolar potency against OGA, attributed to the methylenedioxyphenyl group’s hydrophobic interactions .
  • CFTR Modulation : Thiazole-cyclopropane-carboxamides (e.g., Compound 92) show moderate efficacy as CFTR correctors, with substituents like 3-methoxybenzoyl enhancing membrane permeability .
  • Solubility and Stability : The pivalamide group in the target compound likely improves metabolic stability compared to acetamide derivatives (e.g., LSN3316612) but may reduce aqueous solubility .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves sequential heterocyclic ring formation and functionalization. Key steps include:

  • Thiazole ring construction : Reacting a benzo[d][1,3]dioxol-5-yl-substituted thiourea or thioamide with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core .
  • Pyrazole formation : Cyclocondensation of hydrazines with diketones or β-keto esters, introducing the 3-methyl group via alkylation .
  • Pivalamide introduction : Amidation using pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify aromatic protons (benzo[d][1,3]dioxole, thiazole), methyl groups, and pivalamide signals .
  • HPLC : For purity assessment (>95% purity threshold) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirming amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .

Q. What are the key functional groups influencing reactivity?

  • Thiazole ring : Electrophilic substitution at the 2-position due to electron-withdrawing effects .
  • Pyrazole NH : Participates in hydrogen bonding and metal coordination .
  • Pivalamide group : Steric hindrance reduces hydrolysis susceptibility, enhancing metabolic stability .
  • Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can reaction yields be optimized during pivalamide group introduction?

Systematic parameter variation is recommended:

  • Solvent selection : Anhydrous DMF or dichloromethane improves acylation efficiency .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) .
  • Stoichiometry : Use 1.2–1.5 equivalents of pivaloyl chloride to ensure complete conversion .

Q. What computational methods are suitable for analyzing electronic properties?

  • Multiwfn software : Performs electron localization function (ELF) and electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites .
  • DFT calculations : B3LYP/6-31G(d) level optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases) using the benzo[d][1,3]dioxole moiety as a key pharmacophore .

Q. How to resolve contradictions in reported biological activity data?

Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Assay conditions : Standardize buffer pH, temperature, and ATP concentrations .
  • Cellular permeability : Use logP measurements (e.g., octanol-water partitioning) to correlate with activity trends .
  • Metabolite interference : LC-MS/MS quantifies parent compound stability in biological matrices .

Q. What strategies enhance stability during long-term storage?

  • Lyophilization : Maintains integrity in solid state .
  • Desiccants : Store with silica gel to prevent hydrolysis .
  • Low-temperature storage : –20°C in amber vials reduces photodegradation .

Q. How to design structure-activity relationship (SAR) studies for thiazole modifications?

  • Substituent variation : Replace benzo[d][1,3]dioxole with other aryl groups (e.g., thiophene, pyridine) to assess π-stacking effects .
  • Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to evaluate heterocycle specificity .
  • Methyl group positional isomerism : Synthesize 5-methyl vs. 3-methyl pyrazole analogs to probe steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide

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